Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate
Description
Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate is a sulfur-containing organic compound featuring a 3-methoxyphenyl group attached via a sulfanyl (-S-) linkage to an oxo-acetate ethyl ester backbone.
Properties
IUPAC Name |
ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-3-15-10(12)11(13)16-9-6-4-5-8(7-9)14-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMOJGGUJLKRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3-methoxyphenylthiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR spectroscopy and HPLC, are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydride, alkyl halides, DMF as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The methoxyphenyl group may interact with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities among Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate and related compounds:
*Calculated based on molecular formulas where explicit data are absent.
Crystallographic and Computational Insights
- Crystal Packing : this compound derivatives form dimers via intermolecular C–H⋯O and C–H⋯π interactions, as observed in related structures .
- Software Tools : SHELX programs (e.g., SHELXL, SHELXT) are widely used for refining crystal structures of these compounds, ensuring accurate determination of bond lengths and angles .
Biological Activity
Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate is an organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 270.31 g/mol. Its structure includes a methoxy-substituted phenyl ring and a sulfanyl group attached to a 2-oxo-acetate moiety. The presence of these functional groups is believed to significantly influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with a suitable thiophenol derivative under basic conditions. Common methods include:
- Refluxing in Ethanol : Ethyl acetoacetate is refluxed with thiophenol in the presence of a base.
- Microwave Irradiation : This method can enhance reaction rates and yields.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfanyl group allows for potential covalent interactions with enzyme active sites, which may lead to inhibition or modulation of their activity.
Enzyme Interaction Studies
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for drug design. Techniques such as enzyme kinetics assays and molecular docking simulations are often employed to study these interactions.
Biological Activities
This compound has shown promise in various biological applications:
- Anticancer Activity : Several studies have indicated its potential as an anticancer agent, demonstrating significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory effects, suggesting that this compound may exhibit similar activities.
- Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their respective biological activities:
| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | C12H14O4S | Yes (IC50 values vary) | Yes (preliminary data) |
| Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate | C10H9ClO3S | Moderate | Yes |
| Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate | C13H16O4S | High (specific cell lines) | Limited |
Case Studies
-
Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell proliferation.
- A study reported an IC50 value of approximately against MCF-7 cells, suggesting strong potential for therapeutic applications.
- Mechanistic Insights : Research utilizing flow cytometry has indicated that treatment with this compound leads to increased apoptotic cell fractions in cancer cell lines, highlighting its potential as an apoptosis-inducing agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
